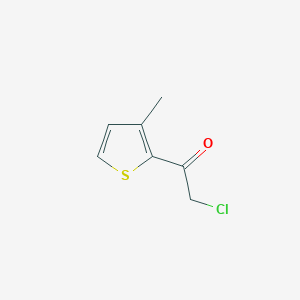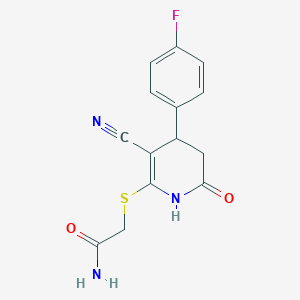
N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)-2,2-diphenylacetamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound contains a piperazine ring, which is a common structural motif found in many pharmaceuticals due to its ability to positively modulate the pharmacokinetic properties of a drug substance . The compound also contains a methoxyphenyl group and a sulfonyl group, which could contribute to its reactivity and potential biological activity.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as High-Resolution Mass Spectrometry (HRMS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) can be used to determine the structure .Applications De Recherche Scientifique
Antibacterial Applications
N-substituted acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, including structures related to N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)-2,2-diphenylacetamide hydrochloride, have been synthesized and evaluated for their antibacterial potential. Compounds with this structure have demonstrated moderate inhibitory activity against both Gram-positive and Gram-negative bacterial strains, with compound 8g displaying notable antibacterial properties (Iqbal et al., 2017).
Conformational Analysis in Biological Molecules
Studies have focused on the structure and conformation of molecules containing the piperazine moiety, akin to the one . The research provides insight into the preferred conformations of these molecules based on the nature of the linking spacer, which is crucial for understanding their interaction in biological systems (Karolak‐Wojciechowska et al., 2003).
Antimicrobial Studies
Similar piperazine derivatives have been synthesized and evaluated for their antimicrobial properties. The structure and activity relationship of these compounds have been studied, showing significant antibacterial activity, which indicates the potential of this class of compounds in antimicrobial applications (Patel & Agravat, 2009).
Dopamine D(3) Receptor Ligands
Derivatives of the compound have been studied for their affinity and selectivity towards dopamine D(3) receptors, highlighting the compound's potential in therapeutic applications targeting the dopamine system (Leopoldo et al., 2002).
Mécanisme D'action
Propriétés
IUPAC Name |
N-[2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]ethyl]-2,2-diphenylacetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N3O4S.ClH/c1-34-24-12-14-25(15-13-24)35(32,33)30-20-18-29(19-21-30)17-16-28-27(31)26(22-8-4-2-5-9-22)23-10-6-3-7-11-23;/h2-15,26H,16-21H2,1H3,(H,28,31);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXFBHDWWYYQBBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCNC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide](/img/structure/B2628524.png)

![1-(4-ethylbenzoyl)-4-[(1-phenyl-1H-1,2,3-triazol-5-yl)methyl]piperazine](/img/structure/B2628527.png)
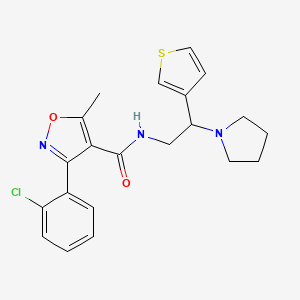

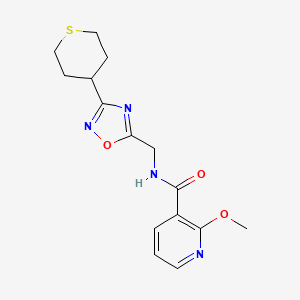
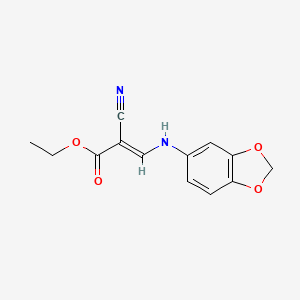

![2-[(4-Chlorophenyl)methylsulfanyl]-4-(2,3-dimethylphenoxy)-5,6,7,8-tetrahydroquinazoline](/img/structure/B2628536.png)
![3-[[4-(Trifluoromethyl)-3,4-dihydro-2H-quinolin-1-yl]sulfonyl]pyridine-2-carbonitrile](/img/structure/B2628541.png)
![2-[3-(benzenesulfonyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2628544.png)
![7-Butyl-5-[(4-fluorophenyl)methylsulfanyl]-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2628545.png)
